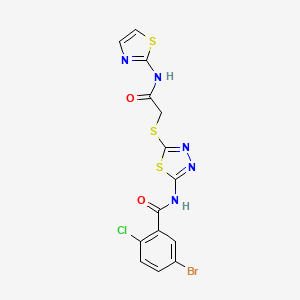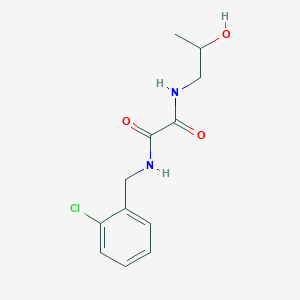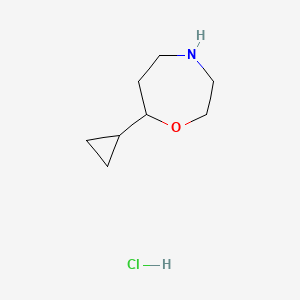![molecular formula C10H11N3O B2551149 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine CAS No. 2202083-32-5](/img/structure/B2551149.png)
6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring, with a cyclopropylmethoxy group attached at the 6-position. Imidazopyridazines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of the compound 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine is the Transforming Growth Factor-β Activated Kinase (TAK1) which is upregulated and overexpressed in multiple myeloma . Another potential target is the Interleukin-17A (IL-17A), a major pathological cytokine secreted from Th17 cells .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits TAK1 at nanomolar concentrations . It also acts as an IL-17A inhibitor, potentially reducing the pro-inflammatory effects of IL-17A .
Biochemical Pathways
The compound affects the TAK1 and IL-17A pathways. TAK1 is involved in multiple signaling pathways, including the NF-κB pathway, which plays a crucial role in immune and inflammatory responses . IL-17A is involved in normal immune and inflammatory responses but can also contribute to chronic autoimmune diseases .
Pharmacokinetics
The compound’s ability to inhibit its targets at nanomolar concentrations suggests it may have good bioavailability .
Result of Action
The inhibition of TAK1 and IL-17A by this compound can lead to a decrease in the progression of diseases such as multiple myeloma and autoimmune diseases .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of certain biological targets such as IL-17A , which plays a key role in chronic inflammation and autoimmune diseases .
Cellular Effects
Preliminary studies suggest that imidazo[1,2-b]pyridazine derivatives may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-b]pyridazine derivatives have been found to inhibit IL-17A, a pro-inflammatory cytokine . This suggests that 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common method is the two-step one-pot synthesis, which involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as bromoacetophenone . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 6-position, where the cyclopropylmethoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 6-position.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: For studying enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, tuberculosis, and autoimmune disorders
Industry: In the development of new materials and chemical processes.
Comparison with Similar Compounds
6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine can be compared with other imidazopyridazine derivatives, such as:
Imidazo[1,2-a]pyridines: Known for their anticancer and antimalarial activities.
Imidazo[1,2-b]pyridines: Studied for their kinase inhibition and anti-inflammatory properties.
Imidazo[1,2-c]pyridines: Investigated for their antiviral and anticonvulsant effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and selectivity for certain molecular targets.
Properties
IUPAC Name |
6-(cyclopropylmethoxy)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-4-3-9-11-5-6-13(9)12-10/h3-6,8H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOLMCZLLZSCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2551067.png)
![2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)
![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)



![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)

![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide](/img/structure/B2551083.png)


![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)
